molecular formula C10H14BrNO B13315626 2-Bromo-6-(2-methylpropoxy)aniline

2-Bromo-6-(2-methylpropoxy)aniline

Cat. No.: B13315626
M. Wt: 244.13 g/mol
InChI Key: QCODYNRZDCKNIR-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a 2-methylpropoxy group at the 6-position. This compound is of interest in various fields of chemical research and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-methylpropoxy)aniline typically involves the bromination of 6-(2-methylpropoxy)aniline. One common method is the reaction of 6-(2-methylpropoxy)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-methylpropoxy)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the aniline group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Bromo-6-(2-methylpropoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-methylpropoxy)aniline depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylaniline: Similar structure but with a methyl group instead of a 2-methylpropoxy group.

    2-Bromoaniline: Lacks the 6-position substituent, making it less sterically hindered.

    2-Bromo-4,6-dichloroaniline: Contains additional chlorine substituents, altering its reactivity and properties.

Uniqueness

2-Bromo-6-(2-methylpropoxy)aniline is unique due to the presence of both a bromine atom and a bulky 2-methylpropoxy group. This combination of substituents influences its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. Its unique structure also allows for specific interactions in biological systems, potentially leading to distinct biological activities.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-bromo-6-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3

InChI Key

QCODYNRZDCKNIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)Br)N

Origin of Product

United States

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